Leonuriside

説明

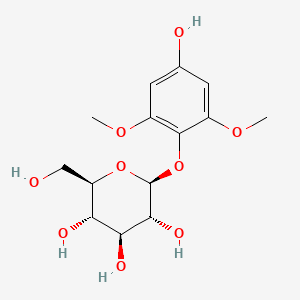

Leonuriside (also referred to as Leonuriside A) is a phenolic glycoside with the molecular formula C₁₄H₂₀O₉ and a molecular weight of 332.30 g/mol . Structurally, it consists of a 4-hydroxy-2,6-dimethoxyphenyl aglycone linked to a β-D-glucopyranoside moiety via an O-glycosidic bond . This compound has been isolated from diverse plant species, including Euonymus laxiflorus , Albizia julibrissin , and Dendrobium devonianum .

Leonuriside exhibits multiple bioactivities:

- Hypoglycemic effects: It acts as a potent α-glucosidase inhibitor (IC₅₀ = 0.076–0.926 µg/mL), surpassing the efficacy of the antidiabetic drug acarbose .

- Anti-inflammatory activity: Inhibits cyclooxygenase-1 (COX-1) and nitric oxide (NO) production .

- Antimicrobial properties: Shows activity against Clostridium difficile in metabolomic studies .

特性

CAS番号 |

121748-12-7 |

|---|---|

分子式 |

C14H20O9 |

分子量 |

332.30 g/mol |

IUPAC名 |

(2S,3R,4S,5S,6R)-2-(4-hydroxy-2,6-dimethoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C14H20O9/c1-20-7-3-6(16)4-8(21-2)13(7)23-14-12(19)11(18)10(17)9(5-15)22-14/h3-4,9-12,14-19H,5H2,1-2H3/t9-,10-,11+,12-,14+/m1/s1 |

InChIキー |

NOQYJICHFNSIFZ-DIACKHNESA-N |

異性体SMILES |

COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)O |

正規SMILES |

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Leonuriside A can be synthesized through the isolation from Leonurus japonicus. The process involves extracting the dried herb with methanol, followed by purification using chromatographic techniques . The structure of Leonuriside A is elucidated using spectroscopic methods such as NMR and MS .

Industrial Production Methods

Currently, there is limited information on the large-scale industrial production of Leonuriside A. Most of the available data pertains to laboratory-scale extraction and purification from natural sources .

化学反応の分析

Types of Reactions

Leonuriside A, being a phenolic glycoside, can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: The phenolic hydroxyl groups can be reduced to form corresponding alcohols.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like halogens and acids can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols .

科学的研究の応用

Leonuriside A has been extensively studied for its anti-oxidative properties. It has shown stronger anti-oxidative activities than α-tocopherol, a well-known antioxidant . This makes it a potential candidate for use in:

Chemistry: As an antioxidant in various chemical formulations.

Biology: Studying its effects on cellular oxidative stress.

Medicine: Potential therapeutic applications in diseases related to oxidative stress.

Industry: Use in food preservation to prevent lipid peroxidation.

作用機序

Leonuriside A exerts its effects primarily through its anti-oxidative properties. It scavenges free radicals and inhibits lipid peroxidation, thereby protecting cells from oxidative damage. The molecular targets include reactive oxygen species and lipid radicals .

類似化合物との比較

Comparison with Structurally Similar Compounds

Leonuriside belongs to the phenolic glycoside class, sharing structural and functional similarities with compounds like picraquassioside D, careyarboside B, and walterolactone A/B β-D-pyranoglucoside. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Leonuriside with Analogous Compounds

Key Findings:

Potency in α-Glucosidase Inhibition: Leonuriside and walterolactone A/B β-D-pyranoglucoside are the most potent α-glucosidase inhibitors in Euonymus laxiflorus, with IC₅₀ values 10–100× lower than phlorizin . Leonuriside’s dimethoxy-phenyl group enhances its binding affinity to the enzyme’s active site compared to monomethoxy analogs like careyarboside B .

Structural Determinants of Activity: Glycosidic Linkage: β-D-glucopyranoside moieties in leonuriside and walterolactone derivatives are critical for enzyme inhibition, as deglycosylated analogs lose efficacy . Substituent Effects: The 2,6-dimethoxy substitution on the phenyl ring in leonuriside confers higher metabolic stability than hydroxy-substituted analogs (e.g., 4,5-dihydroxybenzene derivatives) .

Diverse Biological Roles :

- While leonuriside and picraquassioside D both exhibit anti-inflammatory effects, leonuriside uniquely inhibits C. difficile growth via metabolic disruption .

- Phlorizin, though less potent as an α-glucosidase inhibitor, is a well-characterized sodium-glucose cotransporter-2 (SGLT2) inhibitor, highlighting divergent mechanisms among glycosides .

Q & A

Q. What are the standard protocols for extracting Leonuriside from natural sources, and how do solvent systems affect yield?

Leonuriside extraction typically involves methanol/water mixtures (e.g., 70% methanol) with sonication or reflux, followed by column chromatography for purification . Key methodological considerations:

- Solvent polarity : Higher methanol concentrations improve solubility but may co-extract impurities.

- Temperature : Reflux at 60–80°C increases yield but risks thermal degradation.

- Validation : Compare yields using HPLC-PDA (λ = 280 nm) with a reference standard.

Q. How is Leonuriside quantified in plant matrices, and what analytical methods are most reliable?

Quantification requires UPLC-MS/MS or HPLC-DAD with a validated calibration curve (R² > 0.99). Key steps:

- Sample preparation : Lyophilize plant material, extract with 70% methanol, and filter (0.22 µm).

- Method validation : Include linearity (1–100 µg/mL), LOD/LOQ, and spike-recovery tests (85–115% acceptable) .

Advanced Research Questions

Q. How can contradictory data on Leonuriside’s pharmacokinetics (e.g., bioavailability <5% in rodents) be resolved?

Address discrepancies through:

- Dose-response studies : Test multiple doses (10–100 mg/kg) in Sprague-Dawley rats with plasma sampling at 0.5–24h intervals.

- Metabolite profiling : Use LC-QTOF-MS to identify phase I/II metabolites that may interfere with quantification .

- Bioavailability enhancers : Co-administer with piperine (20 mg/kg) to inhibit CYP3A4 and P-glycoprotein efflux .

Q. What experimental designs optimize in vitro assays for Leonuriside’s anti-inflammatory activity?

Avoid false positives by:

Q. How do structural modifications of Leonuriside impact its stability under physiological pH conditions?

Methodology for stability studies:

- Incubation : Expose Leonuriside (1 mM) to simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C.

- Degradation analysis : Monitor via UPLC-UV at 0, 2, 4, 8, and 24h.

- Key finding : Glycosidic bonds hydrolyze at pH < 3, reducing bioavailability unless enteric coatings are used .

Data Contradiction & Reproducibility

Q. Why do studies report conflicting IC₅₀ values for Leonuriside’s antioxidant activity (e.g., DPPH assay)?

Resolve variability by:

Q. What steps ensure reproducibility in synthesizing Leonuriside derivatives for structure-activity studies?

- Synthetic route validation : Document reaction conditions (e.g., 60°C, N₂ atmosphere) and intermediates (NMR data).

- Batch consistency : Characterize 3 independent batches via HPLC (>95% purity) and share protocols in supplementary materials .

Mechanistic & Translational Research

Q. What in vivo models best elucidate Leonuriside’s cardioprotective mechanisms without confounding factors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。